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Introduction

Aristolochic acids (AAs) are a group of potent nephrotoxins and human carcinogens found in
plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1]
[2] Exposure to AAs is linked to a progressive renal disease known as Aristolochic Acid
Nephropathy (AAN) and an increased risk of upper tract urothelial carcinoma (UTUC).[1][2] The
primary mechanism of AA's carcinogenicity involves the formation of DNA adducts, leading to a
specific A:T to T:A transversion mutational signature in the TP53 tumor suppressor gene.[1]
Aristolochic Acid C is one of the analogues found in these plants, contributing to the overall
toxicity.

Understanding the genetic factors that mediate cellular sensitivity and resistance to AA is
crucial for elucidating its precise toxic mechanisms and for developing potential therapeutic
interventions. Genome-wide loss-of-function screens using the CRISPR-Cas9 system have
become a powerful, unbiased tool for identifying genes and pathways that modulate cellular
responses to various toxins and drugs.

This document provides detailed protocols for employing a pooled CRISPR-Cas9 knockout
screen to identify genes involved in the cellular response to Aristolochic Acid C (AAC) toxicity.
The workflow covers lentiviral library preparation, cell line transduction, AAC treatment, next-
generation sequencing (NGS), and data analysis.
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Principle of the Method

The core of this approach is a positive selection screen. A population of human cells, typically a
relevant cell line such as the human kidney proximal tubule cell line (HK-2), is engineered to
express the Cas9 nuclease. This cell population is then transduced with a pooled lentiviral
library of single-guide RNAs (sgRNAs), where each sgRNA is designed to target and knock out
a specific gene. The goal is to create a diverse pool of mutant cells, with each cell ideally
containing a single gene knockout.

This population of knockout cells is then treated with a cytotoxic concentration of AAC. Cells in
which the knockout of a specific gene confers resistance to AAC will survive and proliferate,
while cells with knockouts of non-essential genes or genes required for AAC toxicity will be
eliminated. By using next-generation sequencing to quantify the sgRNA sequences present in
the surviving cell population compared to a control population, it is possible to identify genes
whose loss confers resistance. The enrichment of SgRNAs targeting these specific genes
points to their role in mediating AAC toxicity.

Experimental Protocols

This protocol outlines a genome-wide CRISPR-Cas9 positive selection screen to identify genes
that, when knocked out, confer resistance to Aristolochic Acid C.

Materials and Reagents

¢ Cell Line: Human Kidney 2 (HK-2) cells stably expressing Cas9 (HK-2-Cas9).
e CRISPR Library: Pooled human genome-wide sgRNA library (e.g., GeCKO v2, Brunello).

 Lentiviral Packaging: Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, pMD2.G) and
HEK293T cells.

» Reagents: DMEM, FBS, Penicillin-Streptomycin, Puromycin, Polybrene, Aristolochic Acid
C, DNA extraction kit, PCR reagents for library amplification, transfection reagent.

o Equipment: Cell culture incubators, biosafety cabinets, centrifuges, 6-well and 15 cm tissue
culture plates, lllumina sequencer (e.g., MiSeq or NextSeq).
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Lentiviral Library Production

 Library Amplification: Amplify the sgRNA library plasmid by electroporation into competent E.
coli. To maintain library representation, plate the bacteria on large LB-agar plates with
ampicillin. Harvest bacterial colonies by scraping and perform a maxiprep to isolate the
plasmid DNA.

e Lentivirus Packaging:

[¢]

Seed HEK293T cells in 15 cm plates.

Transfect the cells with the sgRNA library plasmid pool and the lentiviral packaging

[e]

plasmids using a suitable transfection reagent.

[e]

Harvest the virus-containing supernatant 48-72 hours post-transfection.

Filter the supernatant through a 0.45 pum filter to remove cell debris. The virus can be used

[e]

immediately or stored at -80°C.

Cell Transduction and Screening

o Determine Viral Titer: Perform a titration experiment by transducing HK-2-Cas9 cells with
serial dilutions of the viral supernatant in the presence of Polybrene (8 pg/mL). Select with
puromycin to determine the multiplicity of infection (MOI). Aim for an MOI of 0.3-0.5 to
ensure that most cells receive a single sgRNA.

o Library Transduction (Large-Scale):

o Seed a sufficient number of HK-2-Cas9 cells to maintain a library coverage of at least 500-
1000 cells per sgRNA. For a library with 120,000 sgRNASs, this means starting with at least
1.2 x 1078 cells to account for transduction efficiency.

o Transduce the cells at the predetermined MOI of 0.3-0.5.
o After 24 hours, replace the virus-containing medium with fresh medium.

o Antibiotic Selection:
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o After another 24-48 hours, begin selection with puromycin to eliminate non-transduced
cells. Maintain the cell population under selection for 3-5 days.

o Throughout the screen, ensure the cell population size maintains the required library
coverage (at least 500x).

o Aristolochic Acid C Treatment:

o Split the transduced cell population into two groups: a control group (treated with vehicle,
e.g., DMSO) and an AAC-treated group.

o Treat the cells with a predetermined cytotoxic concentration of AAC (e.g., IC50
concentration, determined via a prior dose-response curve) for a duration sufficient to
achieve significant cell death (e.g., 14 days).

o Harvest a portion of the cells at the beginning of the treatment (Day 0) to serve as a
baseline reference.

o Continuously culture the surviving cells, ensuring library coverage is maintained.

Genomic DNA Extraction and Sequencing

o Harvest Cells: Collect cell pellets from the Day 0, control, and AAC-treated populations. The
pellet size should correspond to at least 500x library coverage.

o Genomic DNA Extraction: Isolate genomic DNA (gDNA) from the cell pellets using a
commercial kit, following the manufacturer's instructions.

e sgRNA Library Amplification for NGS:

o Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA. The
first PCR uses primers flanking the sgRNA cassette.

o The second PCR adds lllumina sequencing adapters and barcodes for multiplexing
samples.

o Next-Generation Sequencing (NGS):
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o Pool the barcoded PCR amplicons.

o Perform deep sequencing on an lllumina platform to quantify the abundance of each
SgRNA in each sample.

Data Analysis

e Quality Control: Assess the quality of the raw sequencing data (FASTQ files).

e Read Counting: Demultiplex the reads and align them to the sgRNA library reference to
generate a read count table for each sgRNA in each sample.

 Hit Identification using MAGeCK:

o Use a computational tool like Model-based Analysis of Genome-wide CRISPR-Cas9
Knockout (MAGeCK) to identify significantly enriched or depleted genes.

o The MAGeCK count command is used to generate the read count matrix.

o The MAGeCK test command, using the Robust Rank Aggregation (RRA) algorithm,
compares the AAC-treated samples to the control samples to identify positively selected
genes (genes whose knockout confers resistance).

o The output will provide a ranked list of genes based on statistical significance (p-value and
False Discovery Rate - FDR).

Representative Data

The primary output of the MAGeCK analysis is a gene summary table. Genes that are
significantly enriched in the AAC-treated population are considered "hits."” The table below is a
representative example of what this output might look like.

Note: The following data is illustrative. The specific genes and values would be determined by
the experimental results.
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
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CRISPR-Cas9 positive selection screening workflow.
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Implicated Signaling Pathways

Recent genome-wide screening has implicated the E2F1 transcription factor in promoting AAC-
induced apoptosis via the p53 signaling pathway. Conversely, the KEAP1-NRF2 pathway is a
primary cellular defense mechanism against xenobiotic and oxidative stress.

Knockout of genes in this pathway, such as E2F1, could confer resistance to AAC by
preventing the induction of apoptosis.
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E2F1-p53 pathway in AAC-induced apoptosis.
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This pathway represents a cellular defense mechanism. While not directly identified as a "hit" in
a resistance screen, it is a key pathway involved in detoxifying xenobiotics and mitigating
oxidative stress.
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KEAP1-NRF2 antioxidant response pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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